molecular formula C26H25BrN2O5 B11943710 Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate CAS No. 853349-11-8

Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Katalognummer: B11943710
CAS-Nummer: 853349-11-8
Molekulargewicht: 525.4 g/mol
InChI-Schlüssel: GMTJXLAJGDBVFH-UNMCSNQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, bromobenzoyl chloride, and diisopropylamine. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain atoms or groups with others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex phthalazine derivatives, while reduction may produce simpler compounds with fewer functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity and potential therapeutic effects.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phthalazine derivatives: Compounds with similar core structures but different substituents.

    Benzoyl compounds: Molecules containing the benzoyl functional group.

    Dihydropyrrolo derivatives: Compounds with the dihydropyrrolo ring system.

Uniqueness

Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

853349-11-8

Molekularformel

C26H25BrN2O5

Molekulargewicht

525.4 g/mol

IUPAC-Name

dipropan-2-yl (1S,10bR)-3-(4-bromobenzoyl)-1,10b-dihydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C26H25BrN2O5/c1-14(2)33-25(31)20-21(26(32)34-15(3)4)23(24(30)16-9-11-18(27)12-10-16)29-22(20)19-8-6-5-7-17(19)13-28-29/h5-15,20,22H,1-4H3/t20-,22-/m0/s1

InChI-Schlüssel

GMTJXLAJGDBVFH-UNMCSNQZSA-N

Isomerische SMILES

CC(C)OC(=O)[C@@H]1[C@@H]2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br

Kanonische SMILES

CC(C)OC(=O)C1C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.